Head-to-Head Comparison: AQX-435 vs Idelalisib on AKT Phosphorylation in DLBCL Cells
In a direct head-to-head comparison using TMD8 (ABC-DLBCL) cells, AQX-435 (30 µM) inhibited anti-IgM-induced AKT phosphorylation to a comparable extent as the PI3Kδ inhibitor idelalisib (1 µM), but without affecting upstream SYK phosphorylation. [1]
| Evidence Dimension | Inhibition of anti-IgM-induced AKT (S473) phosphorylation |
|---|---|
| Target Compound Data | AQX-435 (30 µM): Reduced pAKT fold-increase to ~1.5-fold over control (vs. ~2.8-fold with anti-IgM + DMSO) |
| Comparator Or Baseline | Idelalisib (1 µM): Reduced pAKT fold-increase to ~1.3-fold over control |
| Quantified Difference | No statistically significant difference between AQX-435 and idelalisib in AKT inhibition; both substantially reduced pAKT compared to DMSO control. |
| Conditions | TMD8 cells; pre-treatment 30 min; stimulation with soluble anti-IgM 15 min; immunoblot quantitation (mean ±SD, n=4 independent experiments) |
Why This Matters
Demonstrates that AQX-435 achieves comparable PI3K pathway inhibition to a clinical-stage PI3Kδ inhibitor, supporting its use as a tool compound for interrogating SHIP1-dependent signaling in B-cell malignancies.
- [1] Lemm EA, et al. Clin Cancer Res. 2020;26(7):1700-1711. Figure 5A-B and associated quantitation. View Source
